1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene
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Overview
Description
1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4S It is characterized by the presence of a chloromethylsulfonyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Nitrobenzyl chloride+Chloromethylsulfonyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-[[(Chloromethyl)sulfonyl]methyl]-4-aminobenzene.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[[(Chloromethyl)sulfonyl]methyl]-3-(trifluoromethyl)benzene
- 1-Chloro-4-[[(Chloromethyl)sulfonyl]methyl]benzene
- Benzene,1-[[(chloromethyl)sulfonyl]methyl]-3-(trifluoromethyl)-
Uniqueness
1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene is unique due to the presence of both a nitro group and a chloromethylsulfonyl group on the benzene ring
Properties
CAS No. |
69688-53-5 |
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Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
1-(chloromethylsulfonylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-15(13,14)5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 |
InChI Key |
YURMIKHRCWMRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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